molecular formula C11H15N5 B2748253 5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1340757-75-6

5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2748253
CAS RN: 1340757-75-6
M. Wt: 217.276
InChI Key: FXDDOXLGEZTEIE-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of triazolopyrimidines . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .


Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidines has been carried out in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The same triazolopyrimidine ligand coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .

Scientific Research Applications

  • Chemical Properties and Synthesis : The triazolopyrimidine derivatives, including those similar to 5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their unique chemical properties and methods of synthesis. One study discusses the synthesis of new ring systems related to triazolopyrimidine, indicating interest in the chemical behavior and potential applications of these compounds (Lauria et al., 2000).

  • Pharmacological Applications : Various derivatives of triazolopyrimidine have been noted for their broad range of pharmacological activities, such as anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. These compounds are being explored in several clinical trials and some are already used in marketed drugs (Merugu, Cherukupalli, & Karpoormath, 2022).

  • Agricultural Applications : Triazolopyrimidines have also been recognized for their relevance in agrochemistry. They are being investigated for their potential use in agriculture, possibly as herbicides or fungicides (De, 2006).

  • Green Chemistry and Sustainable Synthesis : Some studies have focused on developing environmentally friendly synthesis methods for triazolopyrimidine derivatives, emphasizing the importance of green chemistry principles in the creation of these compounds (Karami, Farahi, & Banaki, 2015).

  • Antimicrobial Research : Derivatives of triazolopyrimidine have shown promising results in antimicrobial research, with some compounds exhibiting significant effects against bacterial and fungal species. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Photographic Applications : Additionally, these compounds have been utilized in photography, indicating their versatility and importance in various industrial applications (Fischer, 2007).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . Therefore, the future directions in the research of this compound could involve exploring its potential applications in these fields.

properties

IUPAC Name

5,6-dimethyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-9(2)14-11-12-7-13-16(11)10(8)15-5-3-4-6-15/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDOXLGEZTEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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